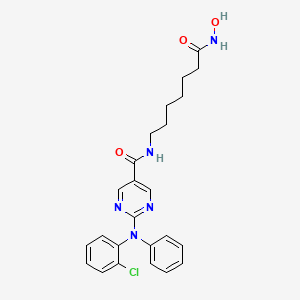

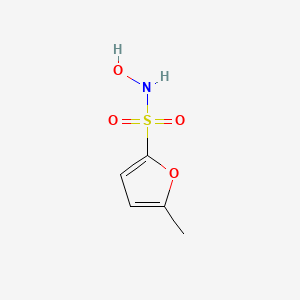

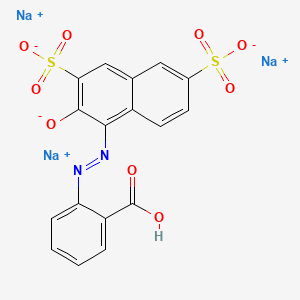

![molecular formula C25H24N2O2 B606776 N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)

N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide

Overview

Description

Mechanism of Action

Target of Action

The primary targets of TAO Kinase inhibitor 1, also known as N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1’-biphenyl]-4-carboxamide or CP 43, are the thousand-and-one amino acid kinases (TAOKs) 1 and 2 . TAOKs are activated catalytically during mitosis and contribute to mitotic cell rounding and spindle positioning .

Mode of Action

TAO Kinase inhibitor 1 is an ATP-competitive inhibitor that selectively targets TAOK1 and TAOK2 . It reduces tau phosphorylation at sites associated with neurodegeneration in human tauopathies . The inhibitor decreases tau phosphorylation in vitro and in cell models .

Biochemical Pathways

TAO Kinase inhibitor 1 affects the tau phosphorylation pathway. TAOKs phosphorylate tau on more than 40 residues in vitro . The inhibitor reduces tau phosphorylation on T123 and T427 and also on additional pathological sites (S262/S356 and S202/T205/S208) .

Pharmacokinetics

It is known that the inhibitor is atp-competitive , suggesting that it may compete with ATP for binding sites, which could impact its bioavailability.

Result of Action

The action of TAO Kinase inhibitor 1 results in a decrease in tau phosphorylation, which is associated with neurodegeneration in human tauopathies . This decrease in tau phosphorylation is observed in vitro, in cell models, and in differentiated primary cortical neurons .

Action Environment

The efficacy and stability of TAO Kinase inhibitor 1 can be influenced by various environmental factors. For example, the presence of ATP can affect the inhibitor’s ability to bind to its target due to its ATP-competitive nature . .

Biochemical Analysis

Biochemical Properties

TAO Kinase inhibitor 1 is an ATP-competitive inhibitor with high selectivity for TAOK1 and TAOK2, exhibiting IC50 values of 11 nM and 15 nM, respectively . This compound interacts with the active sites of these kinases, preventing ATP binding and subsequent phosphorylation of downstream targets. The inhibition of TAOKs by TAO Kinase inhibitor 1 affects various signaling pathways, including the p38 MAPK and SAPK/JNK cascades, which are involved in stress responses and apoptosis . Additionally, TAO Kinase inhibitor 1 has been shown to reduce tau phosphorylation at pathological sites, highlighting its potential in neurodegenerative disease research .

Cellular Effects

TAO Kinase inhibitor 1 influences several cellular processes by modulating TAOK activity. In various cell types, including neurons and cancer cells, this compound has been observed to delay mitosis and induce mitotic cell death . By inhibiting TAOKs, TAO Kinase inhibitor 1 disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. Furthermore, this compound affects cell signaling pathways, such as the Hippo pathway, which regulates cell proliferation and apoptosis . The impact of TAO Kinase inhibitor 1 on gene expression and cellular metabolism is also significant, as it alters the expression of genes involved in these processes.

Molecular Mechanism

The molecular mechanism of TAO Kinase inhibitor 1 involves its binding to the ATP-binding sites of TAOK1 and TAOK2, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, disrupting various signaling pathways. For instance, the inhibition of TAOKs by TAO Kinase inhibitor 1 affects the p38 MAPK and SAPK/JNK pathways, leading to altered cellular responses to stress and apoptosis . Additionally, TAO Kinase inhibitor 1 reduces tau phosphorylation at specific sites, which is crucial in the context of neurodegenerative diseases . This compound’s ability to modulate these pathways underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TAO Kinase inhibitor 1 have been studied over various time frames. The compound has shown stability and sustained activity in vitro, maintaining its inhibitory effects on TAOKs over extended periods . Long-term studies have demonstrated that TAO Kinase inhibitor 1 can effectively reduce tau phosphorylation and mitigate neurodegenerative processes in cell models

Dosage Effects in Animal Models

Studies in animal models have explored the dosage effects of TAO Kinase inhibitor 1, revealing a dose-dependent response. At lower doses, the compound effectively inhibits TAOK activity without causing significant toxicity . Higher doses have been associated with adverse effects, including toxicity and off-target interactions. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects. The threshold effects observed in these studies provide valuable insights into the safe and effective use of TAO Kinase inhibitor 1 in preclinical research.

Metabolic Pathways

TAO Kinase inhibitor 1 is involved in various metabolic pathways, primarily through its interaction with TAOKs. By inhibiting these kinases, the compound affects the phosphorylation state of multiple substrates, altering metabolic flux and metabolite levels The impact on metabolic pathways is particularly relevant in the context of diseases such as cancer and neurodegeneration, where dysregulated metabolism plays a crucial role

Transport and Distribution

The transport and distribution of TAO Kinase inhibitor 1 within cells and tissues are critical for its efficacy. The compound is likely transported via specific transporters and binding proteins that facilitate its cellular uptake and distribution . Once inside the cells, TAO Kinase inhibitor 1 accumulates in specific compartments, where it exerts its inhibitory effects on TAOKs. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

TAO Kinase inhibitor 1 exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, where it interacts with TAOKs and other biomolecules . Post-translational modifications and targeting signals play a role in directing TAO Kinase inhibitor 1 to these compartments, ensuring its effective inhibition of TAOK activity. The subcellular localization of this compound is a key factor in its ability to modulate cellular processes and signaling pathways.

Preparation Methods

The synthesis of TAO Kinase inhibitor 1 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically involves:

Formation of the core structure: This step includes the construction of the basic molecular framework.

Functional group modifications: Introduction of specific groups to improve selectivity and potency.

Purification and characterization: The final compound is purified using chromatographic techniques and characterized using spectroscopic methods

Industrial production methods for TAO Kinase inhibitor 1 are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

TAO Kinase inhibitor 1 undergoes various chemical reactions, including:

Oxidation and reduction: These reactions can modify the functional groups on the inhibitor, potentially altering its activity.

Substitution reactions: These reactions involve the replacement of specific atoms or groups within the molecule, which can be used to create analogs with different properties.

Hydrolysis: This reaction can break down the inhibitor into smaller fragments

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

TAO Kinase inhibitor 1 has several scientific research applications, including:

Neurodegenerative diseases: It has been shown to reduce tau phosphorylation at sites associated with neurodegeneration in Alzheimer’s disease and related tauopathies.

Cell signaling studies: TAO Kinase inhibitor 1 is used to study the regulation of MAPK signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPKs.

Drug development: The inhibitor serves as a lead compound for developing new drugs targeting TAOKs

Comparison with Similar Compounds

TAO Kinase inhibitor 1 is unique in its selectivity and potency for TAOK1 and TAOK2. Similar compounds include:

Staurosporine: A broad-spectrum kinase inhibitor that also targets TAOKs but lacks selectivity.

NVP-TAE684: Another kinase inhibitor with activity against TAOKs but with different selectivity profiles.

AST-487: Targets multiple kinases, including TAOKs, but is less selective compared to TAO Kinase inhibitor 1.

TAO Kinase inhibitor 1 stands out due to its high selectivity and potency, making it a valuable tool for studying TAOK-related pathways and developing targeted therapies.

Properties

IUPAC Name |

N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]-4-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-24(27-23-12-6-10-20-9-4-5-11-22(20)23)17-26-25(29)21-15-13-19(14-16-21)18-7-2-1-3-8-18/h1-5,7-9,11,13-16,23H,6,10,12,17H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKXOAJVNFOHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

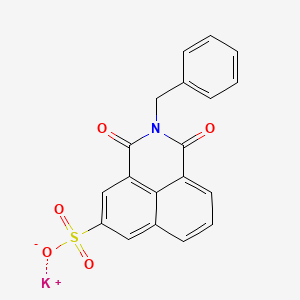

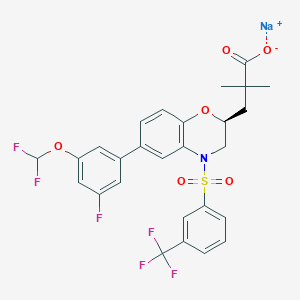

![(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B606703.png)